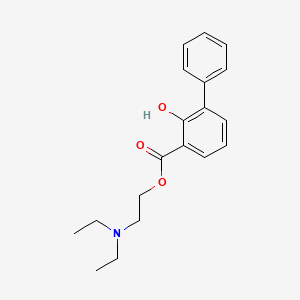

(Z)-2-(3,4-dimethoxyphenyl)-3-(5-(4-hydroxypiperidin-1-yl)thiophen-2-yl)acrylonitrile

Vue d'ensemble

Description

YHO-13177 is a potent and specific inhibitor of breast cancer resistance protein (BCRP/ABCG2).

Applications De Recherche Scientifique

Cancer Chemotherapy Resistance Reversal

YHO-13177 has been identified as a potent inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), which is known to mediate drug resistance in cancer chemotherapy . It enhances the cytotoxicity of drugs like SN-38 (an active metabolite of irinotecan), mitoxantrone, and topotecan, which are often rendered less effective due to BCRP-mediated resistance. This compound could be instrumental in improving the efficacy of chemotherapy by reversing drug resistance.

Enhancement of Anticancer Drug Potency

In addition to reversing drug resistance, YHO-13177 has been shown to potentiate the cytotoxic effects of certain anticancer drugs in cancer cells that express BCRP . This suggests that YHO-13177 could be used to enhance the potency of these drugs, potentially leading to lower required dosages and reduced side effects.

Selectivity for BCRP Inhibition

YHO-13177 exhibits a high degree of specificity for BCRP without affecting other drug resistance proteins such as P-glycoprotein and multidrug resistance-related protein 1 (MRP1) . This selectivity is crucial for minimizing unintended interactions and side effects when used in combination with other drugs.

Prodrug Development

Due to its low solubility, YHO-13177 has been developed into a water-soluble diethylaminoacetate prodrug, YHO-13351, which is rapidly converted into YHO-13177 in vivo . This prodrug approach allows for easier administration and improved bioavailability of YHO-13177.

Pharmacokinetic Optimization

The development of YHO-13351 also addresses pharmacokinetic challenges by facilitating oral or intravenous administration, ensuring that adequate levels of YHO-13177 are achieved in the systemic circulation . This optimization is key for achieving the desired therapeutic effects in clinical settings.

Preclinical Model Applications

YHO-13177 has been tested in preclinical models, including murine leukemia P388 cells and human lung cancer NCI-H460 and NCI-H23 cells . These studies are essential for understanding the compound’s effects in a biological context and for paving the way for clinical trials.

Long-Term Effects on Protein Expression

Interestingly, YHO-13177 has been observed to partially suppress the expression of BCRP protein after more than 24 hours of treatment . This indicates a potential for long-term modulation of drug resistance mechanisms, which could have significant implications for treatment strategies.

Clinical Implications for Drug Resistance

The ability of YHO-13177 to reverse BCRP-mediated drug resistance holds promise for clinical applications. It could potentially be used in combination with existing chemotherapy regimens to overcome resistance and improve patient outcomes .

Mécanisme D'action

YHO-13177, also known as (Z)-2-(3,4-dimethoxyphenyl)-3-(5-(4-hydroxypiperidin-1-yl)thiophen-2-yl)acrylonitrile, is a novel acrylonitrile derivative with significant implications in cancer chemotherapy . This article will delve into the various aspects of its mechanism of action.

Target of Action

The primary target of YHO-13177 is the Breast Cancer Resistance Protein (BCRP/ABCG2) . BCRP is an ATP-binding cassette (ABC) transporter superfamily member that confers resistance to various anticancer drugs .

Mode of Action

YHO-13177 acts as a potent inhibitor of BCRP . It interacts with BCRP, inhibiting its drug export function, thereby reversing BCRP-mediated drug resistance .

Biochemical Pathways

YHO-13177 affects the biochemical pathways associated with BCRP. By inhibiting BCRP, it prevents the efflux of various structurally unrelated anticancer drugs from cells, resulting in an increase in the intracellular accumulation of these drugs .

Pharmacokinetics

In terms of pharmacokinetics, YHO-13177 exhibits very low solubility . Its water-soluble diethylaminoacetate prodrug, yho-13351, is rapidly converted into yho-13177 after oral or intravenous administration in mice .

Result of Action

The inhibition of BCRP by YHO-13177 potentiates the cytotoxicity of various anticancer drugs, including SN-38 (an active metabolite of irinotecan), mitoxantrone, and topotecan . It increases the intracellular accumulation of Hoechst 33342, a substrate of BCRP, and partially suppresses the expression of BCRP protein .

Action Environment

The action of YHO-13177 can be influenced by environmental factors. For instance, the conversion of YHO-13351 into YHO-13177 may vary depending on the physiological conditions of the body

Propriétés

IUPAC Name |

(Z)-2-(3,4-dimethoxyphenyl)-3-[5-(4-hydroxypiperidin-1-yl)thiophen-2-yl]prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S/c1-24-18-5-3-14(12-19(18)25-2)15(13-21)11-17-4-6-20(26-17)22-9-7-16(23)8-10-22/h3-6,11-12,16,23H,7-10H2,1-2H3/b15-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOGGBVNCVONHHC-RVDMUPIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=CC2=CC=C(S2)N3CCC(CC3)O)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C(=C/C2=CC=C(S2)N3CCC(CC3)O)/C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(3,4-dimethoxyphenyl)-3-(5-(4-hydroxypiperidin-1-yl)thiophen-2-yl)acrylonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

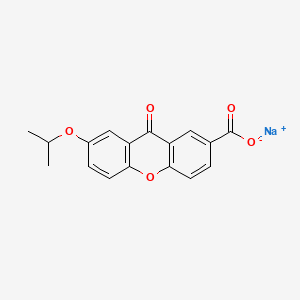

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(3-methoxybenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B1682272.png)

![ethoxymethyl-[2-[[(2S)-1-ethoxy-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]sulfanyl-sulfanylidenephosphanium](/img/structure/B1682279.png)

![[(1R,4aS,7Z,9R,11aR)-1-acetyloxy-4-[(2R)-1,2-diacetyloxy-4-methylpent-3-enyl]-7-methyl-11-methylidene-4a,5,6,9,10,11a-hexahydro-1H-cyclonona[c]pyran-9-yl] acetate](/img/structure/B1682292.png)